Ethyl 4-[(2-chloropropanoyl)amino]-2-thiophenecarboxylate
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Overview
Description
Ethyl 4-[(2-chloropropanoyl)amino]-2-thiophenecarboxylate is a chemical compound with a complex structure that includes a thiophene ring, an ethyl ester group, and a chloropropanoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-chloropropanoyl)amino]-2-thiophenecarboxylate typically involves the reaction of ethyl 2-thiophenecarboxylate with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chloropropanoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloropropanoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2-chloropropanoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-chloropropanoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[(2-chloropropanoyl)amino]-2-thiophenecarboxylate can be compared with other similar compounds such as:
Ethyl 4-[(2-chloropropanoyl)amino]benzoate: Similar structure but with a benzoate group instead of a thiophene ring.
Ethyl 4-[(2-chloropropanoyl)amino]piperidine-1-carboxylate: Contains a piperidine ring instead of a thiophene ring.
These comparisons highlight the unique properties of this compound, particularly its thiophene ring, which can impart different chemical and biological activities compared to its analogs.
Properties
Molecular Formula |
C10H12ClNO3S |
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Molecular Weight |
261.73 g/mol |
IUPAC Name |
ethyl 4-(2-chloropropanoylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8-4-7(5-16-8)12-9(13)6(2)11/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
NAVHODGGHDAASG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)NC(=O)C(C)Cl |
Origin of Product |
United States |
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